Methyl 2-[({1-[(2-methylbenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate
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Overview
Description
METHYL 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is a complex organic compound with a unique structure that combines a piperidine ring, a benzoate ester, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 2-methylphenylmethanesulfonyl chloride with piperidine-3-carboxamide under basic conditions to form the intermediate. This intermediate is then esterified with methyl benzoate in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE: shares similarities with other sulfonamide and benzoate derivatives.
Sulfonamides: Known for their antimicrobial properties and used in various pharmaceutical applications.
Benzoates: Commonly used as preservatives and in the synthesis of other organic compounds.
Uniqueness
What sets METHYL 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE apart is its combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in multiple fields.
Properties
Molecular Formula |
C22H26N2O5S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-[[1-[(2-methylphenyl)methylsulfonyl]piperidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H26N2O5S/c1-16-8-3-4-9-18(16)15-30(27,28)24-13-7-10-17(14-24)21(25)23-20-12-6-5-11-19(20)22(26)29-2/h3-6,8-9,11-12,17H,7,10,13-15H2,1-2H3,(H,23,25) |
InChI Key |
DXSUDLIXNAYHLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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